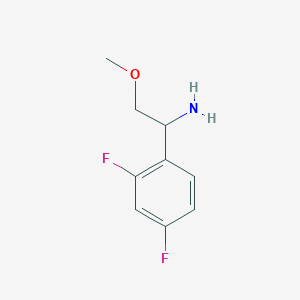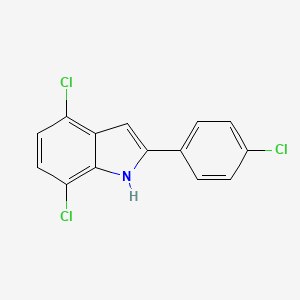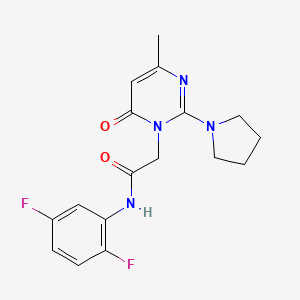![molecular formula C16H13F3O3 B2975238 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 669739-13-3](/img/structure/B2975238.png)
4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde” is a chemical compound with the molecular formula C16H13F3O3 . It has a molecular weight of 310.28 . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13F3O3/c1-21-15-8-11(9-20)5-6-14(15)22-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid . Its SMILES string, which represents the structure of the molecule, is COc1ccc(C=O)cc1C(F)(F)F .Applications De Recherche Scientifique
Solid Phase Organic Synthesis
4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, as a benzaldehyde derivative, has potential applications in solid phase organic synthesis. Electron-rich benzaldehydes have been investigated for use as linkers for solid phase organic synthesis, demonstrating the utility of such compounds in constructing complex molecules through reductive amination, leading to secondary amines, ureas, sulfonamides, and other derivatives (Swayze, 1997).
Oxidation Reactions
The oxidation of methoxy-substituted benzyl phenyl sulfides, which are structurally related to this compound, distinguishes between different oxidants. These studies highlight the compound's role in understanding oxidation mechanisms, which is crucial for the development of new chemical processes and materials (Lai, Lepage, & Lee, 2002).
Photocatalytic Oxidation
Research into the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes underlines the importance of compounds like this compound. These studies provide insights into the mechanisms of selective photocatalytic oxidation, which are pivotal for environmental remediation and the development of green chemistry technologies (Higashimoto et al., 2009).
Optical and Electronic Materials
The synthesis and characterization of materials for electronic and optical applications also involve compounds related to this compound. These studies contribute to the development of materials with improved thermal stability, processability, and photoluminescence properties, which are essential for applications in electronics, photonics, and materials science (Barberis & Mikroyannidis, 2006).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that compounds with similar structures can interact with their targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight of 310.28 suggests that it may have suitable properties for oral bioavailability .
Action Environment
The action of 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability, efficacy, and action of the compound .
Propriétés
IUPAC Name |
4-methoxy-3-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-14-6-5-11(9-20)8-15(14)22-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTVUZQWWQLZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)
![2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2975157.png)

![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2975162.png)
![3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid](/img/structure/B2975164.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2975169.png)
![5-Fluoro-3-(3-methoxybenzyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2975170.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2975171.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2975172.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2975174.png)
![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)


